tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate
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Description
“tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H27N3O4 . It has an average mass of 349.425 Da and a monoisotopic mass of 349.200165 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .Scientific Research Applications
Synthesis and Chemical Structure
- tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate is primarily studied as a key intermediate in the synthesis of various biologically active compounds. For instance, it is a critical intermediate in the synthesis of Vandetanib, an important pharmaceutical agent (Wang et al., 2015). Another study describes its use in the synthesis of crizotinib intermediates, highlighting its utility in developing compounds with significant biological activity (Kong et al., 2016).
Chemical Modification and Therapeutic Potential
- The compound serves as a precursor for various therapeutic agents. For example, its derivatives have been explored for their potential in treating conditions like chronic pain and depression. The modification and synthesis of these derivatives are crucial for the development of new pharmacological agents (Moskalenko & Boev, 2014).
Contribution to Structural Chemistry
- Research has also focused on the molecular structure and crystallography of this compound derivatives. These studies are significant for understanding the compound's properties and potential applications in materials science or pharmaceuticals. For instance, X-ray studies on similar compounds have provided insights into their molecular packing and interaction patterns, which are critical for predicting their behavior in various applications (Didierjean et al., 2004).
Drug Development and Pharmacological Applications
- The compound's derivatives have been studied for their roles in drug development, especially as intermediates in synthesizing potential pharmacological agents. This includes exploration in areas such as anticancer drug synthesis and novel therapies for neurological disorders (Jona et al., 2009).
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-13(10-12-21)19-16(22)20-14-7-5-6-8-15(14)24-4/h5-8,13H,9-12H2,1-4H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJAYXHKPNLCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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